An In-depth Technical Guide to 2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid (CAS No. 250714-65-9)
An In-depth Technical Guide to 2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid (CAS No. 250714-65-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid, a sulfonamide derivative of the amino acid alanine. The document details its chemical identity, physicochemical properties, a proposed synthesis pathway with a detailed experimental protocol, and methods for its structural characterization. Furthermore, it explores the potential biological significance and applications of this compound class, offering insights for researchers in medicinal chemistry and drug discovery.
Introduction: The Significance of N-Sulfonylated Amino Acids
N-sulfonylated amino acids represent a pivotal class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. The incorporation of a sulfonyl group onto an amino acid scaffold can significantly modulate its physicochemical properties, such as lipophilicity and acidity, thereby influencing its pharmacokinetic and pharmacodynamic profile. These modifications have led to the development of compounds with antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The title compound, 2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid, which can also be referred to as N-(4-bromophenylsulfonyl)-alanine, is a member of this versatile chemical family. The presence of a bromine atom on the phenyl ring offers a site for further chemical modification and can enhance biological activity through halogen bonding and increased lipophilicity. This guide aims to be a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this specific molecule.
Chemical Identity and Physicochemical Properties
CAS Number: 250714-65-9
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO₄S | [2] |
| Molecular Weight | 308.15 g/mol | [2] |
| IUPAC Name | 2-{[(4-bromophenyl)sulfonyl]amino}propanoic acid | ChemDraw |
| Synonyms | N-(4-bromophenylsulfonyl)-alanine | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | 161-162 °C | [2] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | N/A |
Synthesis Methodology: A Guided Approach
The proposed synthesis involves the reaction of L-alanine with 4-bromophenylsulfonyl chloride in an aqueous basic solution. The causality behind this choice lies in the high reactivity of the sulfonyl chloride towards the nucleophilic amino group of alanine and the ability of the base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: Proposed synthesis workflow for 2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from the synthesis of a structurally similar compound, N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine.[1]
Materials:
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L-Alanine
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4-Bromophenylsulfonyl chloride
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Dichloromethane (DCM) or another suitable organic solvent
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Deionized water
Procedure:
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Preparation of Alanine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-alanine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.0 equivalents). Cool the solution to 0-5 °C in an ice bath.
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Preparation of Sulfonyl Chloride Solution: In a separate beaker, dissolve 4-bromophenylsulfonyl chloride (1.0 equivalent) in dichloromethane.
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Reaction: Slowly add the 4-bromophenylsulfonyl chloride solution to the chilled alanine solution dropwise over 30 minutes with vigorous stirring. Maintain the temperature between 0-5 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the aqueous layer.
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Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 2 M hydrochloric acid. A white precipitate of the product should form.
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Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.
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Drying: Dry the purified product under vacuum to yield 2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid as a white solid.
Structural Characterization: A Spectroscopic Analysis
Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.
Infrared (IR) Spectroscopy
The IR spectrum of 2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid is expected to exhibit characteristic absorption bands for its functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | The broadness is due to hydrogen bonding between the carboxylic acid groups. |
| N-H (Sulfonamide) | 3300 - 3200 | Stretching vibration of the N-H bond. |
| C=O (Carboxylic Acid) | 1725 - 1700 | Stretching vibration of the carbonyl group. |
| S=O (Sulfonamide) | 1350 - 1300 and 1160 - 1140 | Asymmetric and symmetric stretching vibrations of the sulfonyl group, respectively. |
| C-Br (Aromatic) | 1075 - 1030 | Stretching vibration of the carbon-bromine bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR data for this specific compound is not available in the searched literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its structure and data from analogous compounds.
¹H NMR (Predicted):
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Aromatic Protons (AA'BB' system): Two doublets in the range of δ 7.5-8.0 ppm, corresponding to the protons on the 4-bromophenyl ring.
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N-H Proton: A singlet or doublet (depending on coupling with the adjacent C-H) in the range of δ 5-7 ppm. This signal may be broad and could exchange with D₂O.
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α-Proton (CH): A quartet in the range of δ 4.0-4.5 ppm, coupled to the methyl protons.
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Methyl Protons (CH₃): A doublet in the range of δ 1.3-1.6 ppm, coupled to the α-proton.
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Carboxylic Acid Proton (OH): A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.
¹³C NMR (Predicted):
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Carbonyl Carbon (C=O): In the range of δ 170-180 ppm.
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Aromatic Carbons: Four signals in the range of δ 120-140 ppm. The carbon attached to the bromine atom would be shifted upfield compared to the others.
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α-Carbon (CH): In the range of δ 50-60 ppm.
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Methyl Carbon (CH₃): In the range of δ 15-25 ppm.
Caption: Predicted NMR correlations for 2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid.
Mass Spectrometry (MS)
The mass spectrum of this compound will be characterized by the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in the molecular ion peak (M⁺) and any bromine-containing fragment peaks appearing as a pair of signals of almost equal intensity, separated by 2 m/z units.
Expected Fragmentation Pattern:
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Molecular Ion (M⁺): A pair of peaks corresponding to [C₉H₁₀⁷⁹BrNO₄S]⁺ and [C₉H₁₀⁸¹BrNO₄S]⁺.
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Loss of COOH: A significant fragment resulting from the cleavage of the carboxylic acid group.
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Cleavage of the N-S bond: Fragmentation at the sulfonamide linkage.
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Benzenesulfonyl cation: A fragment corresponding to [BrC₆H₄SO₂]⁺.
Potential Biological Activities and Applications
While specific biological studies on 2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid have not been identified in the current search, the broader class of N-sulfonylated amino acids has shown significant promise in various therapeutic areas.
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Antimicrobial and Antifungal Activity: Many sulfonamide-containing compounds are known for their antibacterial properties. The incorporation of the amino acid moiety can enhance this activity and potentially broaden the spectrum.[1]
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Anticancer Activity: N-sulfonylated amino acid derivatives have been investigated as potential anticancer agents, with some showing inhibitory activity against various cancer cell lines.[1]
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Enzyme Inhibition: The structural similarity to natural amino acids makes these compounds potential inhibitors of enzymes that process amino acids or peptides.
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Anti-inflammatory and Antiviral Properties: Some N-acylated amino acids have demonstrated anti-inflammatory and antiviral effects.[1]
The presence of the 4-bromophenylsulfonyl group in the target molecule suggests that it could be a valuable scaffold for further drug development. The bromine atom can serve as a handle for cross-coupling reactions to introduce further diversity, and its electron-withdrawing nature can influence the acidity of the N-H proton, potentially affecting binding to biological targets.
Conclusion
2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid (CAS No. 250714-65-9) is a compound of significant interest for medicinal chemists and drug discovery scientists. This guide has provided a detailed overview of its chemical properties, a robust proposed synthesis protocol, and a comprehensive guide to its structural characterization. Although specific biological data for this molecule is currently limited, the well-documented activities of the N-sulfonylated amino acid class suggest that it is a promising candidate for further investigation. The methodologies and insights presented herein are intended to facilitate future research and development efforts centered on this and related molecular scaffolds.
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